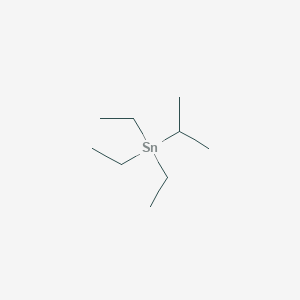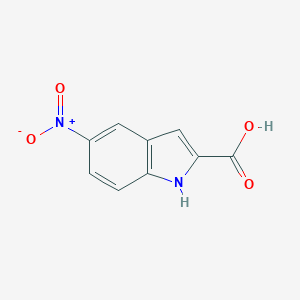
5-Nitroindole-2-carboxylic acid
Vue d'ensemble
Description
5-Nitroindole-2-carboxylic acid is a chemical compound with the molecular formula C9H6N2O4 . It has a molecular weight of 206.15 g/mol . It is also known by other names such as 5-nitro-1H-indole-2-carboxylic acid and 5-nitro-2-indolecarboxylic acid .
Synthesis Analysis
Indole-2-carboxylic acid (1) was found to inhibit the strand transfer of integrase, and the indole nucleus of compound 1 was observed to chelate with two Mg2+ ions within the active site of integrase . Through optimization of compound 1, a series of indole-2-carboxylic acid derivatives were designed and synthesized . Methyl 5-nitroindole-2-carboxylic acid was obtained by the nitration of methyl 1-acetylindoline-2-carboxylic acid followed by dehydrogenation with MnO2 in toluene in 40% total yield .
Molecular Structure Analysis
The IUPAC name of 5-Nitroindole-2-carboxylic acid is 5-nitro-1H-indole-2-carboxylic acid . The InChI code is InChI=1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13) . The Canonical SMILES is C1=CC2=C(C=C1N+[O-])C=C(N2)C(=O)O .
Chemical Reactions Analysis
The 5-Nitroindole-2-carboxylic acid can be used in the synthesis of various derivatives . For instance, it can be used in the synthesis of 1H-Indole-2-carboxamide, 5-amino-N-methyl .
Physical And Chemical Properties Analysis
5-Nitroindole-2-carboxylic acid has a molecular weight of 206.15 g/mol . It has a XLogP3 value of 2.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 206.03275668 g/mol . The topological polar surface area is 98.9 Ų . It has a heavy atom count of 15 .
Applications De Recherche Scientifique
HIV-1 Integrase Inhibition
5-Nitroindole-2-carboxylic acid: derivatives have been studied for their potential as HIV-1 integrase strand transfer inhibitors . These compounds can effectively impair viral replication by inhibiting the strand transfer of integrase, a key enzyme in the life cycle of HIV-1. The indole nucleus of these compounds is observed to chelate with two Mg²⁺ ions within the active site of integrase, which is crucial for the integration of viral DNA into the host genome .
Universal Base in Oligonucleotide Synthesis
This compound serves as a universal base analogue for oligonucleotide synthesis . It can pair equally with all four naturally occurring DNA/RNA bases without altering the stabilization of adjacent base pairs. Its incorporation into oligonucleotides is less destabilizing than other compounds, making it advantageous for applications based on hybridization .
Pharmaceutical Applications
5-Nitroindole-2-carboxylic acid: is utilized in the synthesis of various pharmaceutical agents. It acts as an inhibitor of amino acid dioxygenase, an allosteric modulator of metabotropic glutamate receptor 4, and has potential as an anticancer agent, antifungal reagent, and angiogenesis adjuvant .
Analytical Chemistry
In analytical chemistry, 5-Nitroindole-2-carboxylic acid and its derivatives are used to study the binding interactions with enzymes like APE1 (AP endonuclease 1). These studies involve structural, biophysical, and biochemical methods to characterize the binding and inhibition mechanisms .
Material Science
In material science, 5-Nitroindole-2-carboxylic acid is a reactant for the preparation of various compounds with applications ranging from pharmaceutically active analogues to protein kinase inhibitors . Its properties are significant for the development of new materials with specific biological activities.
Agricultural Research
Indole derivatives, including 5-Nitroindole-2-carboxylic acid , play a role in plant growth regulation. They stimulate root and fruit formation and activate the plant’s immune system against harmful biotic and abiotic factors . Research into the mechanism of action of indoles in plants is crucial for developing compounds as plant growth regulators and immune inducers.
Mécanisme D'action
Target of Action
The primary target of 5-Nitroindole-2-carboxylic acid is HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1, as it is responsible for the integration of the viral DNA into the host genome .
Mode of Action
5-Nitroindole-2-carboxylic acid inhibits the strand transfer of integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of integrase . This interaction impairs the ability of the integrase to insert the viral DNA into the host genome, thereby inhibiting viral replication .
Biochemical Pathways
The inhibition of HIV-1 integrase affects the viral replication pathway . Specifically, it disrupts the strand transfer step, which involves a concerted nucleophilic attack by two reactive 3’-OH ends of the viral DNA to the host chromosomal DNA . This disruption prevents the integration of the viral DNA into the host genome, thereby halting the replication of the virus .
Result of Action
The result of the action of 5-Nitroindole-2-carboxylic acid is the inhibition of HIV-1 replication . By inhibiting the strand transfer of integrase, the compound prevents the integration of the viral DNA into the host genome . This action effectively halts the replication of the virus, which could potentially lead to a decrease in viral load in the body .
Action Environment
The action of 5-Nitroindole-2-carboxylic acid is influenced by the physiological environment. For instance, the presence of Mg2+ ions is necessary for the compound to chelate with the active site of integrase . Additionally, the efficacy of the compound may be affected by factors such as the presence of other medications, the patient’s immune status, and the presence of drug-resistant strains of the virus
Safety and Hazards
5-Nitroindole-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear personal protective equipment/face protection . It should be stored in a dry, cool, and well-ventilated place .
Orientations Futures
Propriétés
IUPAC Name |
5-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFOJSCXLFKDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325861 | |
| Record name | 5-Nitroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroindole-2-carboxylic acid | |
CAS RN |
16730-20-4 | |
| Record name | 16730-20-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-NITROINDOLE-2-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Nitroindole-2-carboxylic acid interact with its target and what are the downstream effects?
A: While initially proposed as an inhibitor of human AP endonuclease 1 (APE1), research suggests that 5-Nitroindole-2-carboxylic acid and similar indole-2-carboxylic acids do not directly inhibit APE1 activity. [] NMR studies revealed that these compounds bind to a pocket distal from the APE1 active site, a finding confirmed by crystal structure analysis. [] Instead of direct inhibition, these compounds tend to form aggregates that could potentially sequester APE1, leading to non-specific inhibition. []
Q2: What is the structural characterization of 5-Nitroindole-2-carboxylic acid?
A: 5-Nitroindole-2-carboxylic acid is an indole derivative with a nitro group (-NO2) at the 5th position and a carboxylic acid group (-COOH) at the 2nd position of the indole ring. While the provided abstracts do not detail specific spectroscopic data, they do describe its use as a starting material for synthesizing more complex molecules. [, ] For instance, it can be converted into its acyl chloride, which then reacts with various nucleophiles, like piperazine derivatives. []
Q3: Are there other potential applications of 5-Nitroindole-2-carboxylic acid derivatives besides APE1 inhibition?
A: Yes, 5-Nitroindole-2-carboxylic acid has been used as a building block for synthesizing more complex molecules. [] One example is the preparation of 1-(5-Nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine, achieved by converting 5-Nitroindole-2-carboxylic acid to its acyl chloride and subsequently reacting it with a specific piperazine derivative. [] This suggests potential applications in medicinal chemistry, where its derivatives might exhibit different biological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

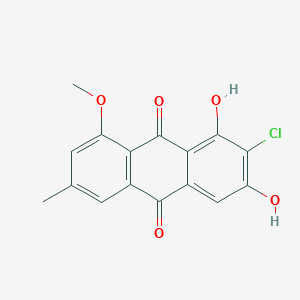

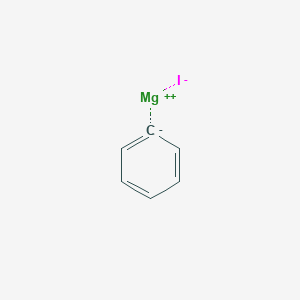
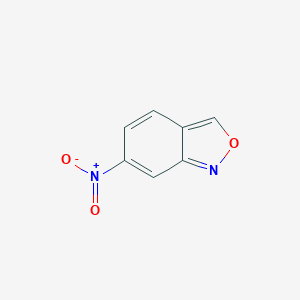




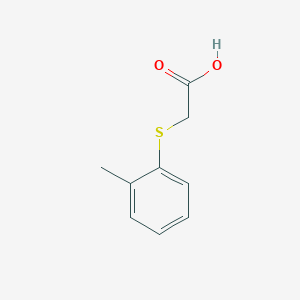
![N-[(benzyloxy)carbonyl]glycylalaninamide](/img/structure/B95449.png)

